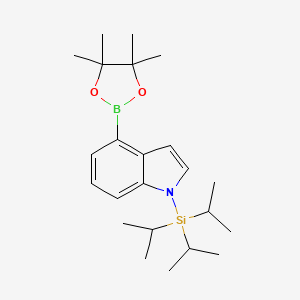

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-indole

Description

Crystallographic Analysis of Boron-Containing Heterocyclic Systems

X-ray crystallographic investigations of boron-containing heterocyclic systems have provided fundamental insights into the structural organization and bonding patterns of organoboron compounds. The crystallographic analysis reveals that pinacolboronic esters, such as those found in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole, exhibit distinctive bond length characteristics compared to their corresponding boronic acid analogs. Specifically, pinacolboronic esters demonstrate shortened boron-carbon and boron-oxygen bond distances relative to boronic acids, with typical boron-carbon bond lengths ranging from 1.494 to 1.613 angstroms and boron-oxygen bond distances from 1.314 to 1.474 angstroms. These structural parameters reflect the enhanced stability imparted by the cyclic pinacol protecting group.

The crystallographic examination of related indole-boronic ester systems has demonstrated that the indole heterocycle maintains its characteristic planar geometry even when substituted with bulky boronic ester groups. In comparative crystallographic studies between boron-nitrogen isosteres of indole and natural indoles, researchers have observed that the overall structural framework remains remarkably similar, with the primary differences attributable to the larger covalent radius of boron compared to carbon. These structural analyses have confirmed that boron-containing indole derivatives exhibit bond length homogenization consistent with aromatic delocalization throughout the heterocyclic system.

Single-crystal X-ray diffraction studies of boron heterocycles have further revealed the importance of intermolecular interactions in determining solid-state packing arrangements. The crystallographic data indicate that boron-containing heterocycles often engage in coordinate covalent interactions, particularly when nitrogen atoms are present in proximity to the boron center. These structural features contribute to the unique properties observed in organoboron materials and influence their behavior in both synthetic transformations and materials applications.

Electronic Configuration and Resonance Stabilization in Indole-Boronic Ester Complexes

The electronic configuration of indole-boronic ester complexes represents a fascinating intersection of traditional aromatic chemistry and organoboron electronic behavior. The indole nucleus in this compound retains its characteristic electron-rich nature, with the pyrrole portion contributing significant electron density to the overall molecular system. This electron-rich character is particularly pronounced at the carbon-3 position, which serves as the primary site for electrophilic attack in unprotected indole systems. However, the introduction of the boronic ester functionality at the carbon-4 position creates a unique electronic environment that modulates the overall reactivity profile.

Computational studies using time-dependent density functional theory have provided detailed insights into the electronic transitions and excited-state properties of boron-containing indole derivatives. These investigations reveal that the first active optical transition in boron-substituted indole systems corresponds to a lowest unoccupied molecular orbital to highest occupied molecular orbital transition, with the electronic spectra showing characteristic red shifts upon incorporation of boron functionality. The computational analyses demonstrate that boron substitution leads to significant changes in the frontier molecular orbital energies, with particular emphasis on the stabilization of the lowest unoccupied molecular orbital levels.

The resonance stabilization patterns in indole-boronic ester complexes involve complex interactions between the aromatic indole system and the electron-deficient boron center. Nuclear magnetic resonance spectroscopic studies have confirmed that the boron atom in pinacol ester systems exhibits characteristic chemical shifts that reflect the degree of electronic interaction with the aromatic framework. The boron-11 nuclear magnetic resonance signals typically appear in the high-field region, indicating strong stabilization through pi-bonding interactions with the aromatic system. This electronic stabilization contributes to the enhanced stability of boronic ester derivatives compared to their corresponding boronic acid analogs.

Steric Effects of Triisopropylsilyl Protecting Groups on Indole Reactivity

The triisopropylsilyl protecting group in this compound exerts profound steric influences on the reactivity patterns of the indole heterocycle. The substantial steric bulk provided by the triisopropylsilyl group creates a protective environment around the nitrogen atom of the indole ring, effectively preventing unwanted side reactions during synthetic transformations. This steric protection is particularly important in lithiation reactions, where the bulky silyl group prevents the migration of lithium from the carbon-3 position to the carbon-2 position, thereby avoiding potential ring fragmentation pathways that can occur with unprotected indole systems.

Experimental studies have demonstrated that the triisopropylsilyl protecting group enables regioselective functionalization of indole derivatives at specific positions while maintaining the integrity of the heterocyclic framework. The steric environment created by this protecting group influences the approach of reactants and catalysts, leading to enhanced selectivity in palladium-catalyzed cross-coupling reactions and other transition metal-mediated processes. This selectivity enhancement is crucial for the synthesis of complex indole derivatives where precise regiocontrol is essential for achieving the desired molecular architecture.

The steric effects of the triisopropylsilyl group also extend to the conformational preferences of the molecule, influencing the overall three-dimensional shape and the accessibility of reactive sites. Molecular modeling studies suggest that the bulky silyl substituent adopts specific conformational arrangements that minimize steric clashes while maintaining favorable electronic interactions with the indole framework. These conformational preferences directly impact the molecule's behavior in chemical reactions, affecting both the kinetics and thermodynamics of transformation processes.

Furthermore, the triisopropylsilyl protecting group demonstrates remarkable stability under a wide range of reaction conditions, allowing for complex multi-step synthetic sequences without premature deprotection. This stability profile makes triisopropylsilyl-protected indole derivatives valuable synthetic intermediates in the preparation of more complex molecular architectures. The deprotection of the triisopropylsilyl group can be achieved under specific conditions using fluoride-based reagents, providing a reliable strategy for accessing the free indole nitrogen when required for subsequent transformations.

Properties

IUPAC Name |

tri(propan-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38BNO2Si/c1-16(2)28(17(3)4,18(5)6)25-15-14-19-20(12-11-13-21(19)25)24-26-22(7,8)23(9,10)27-24/h11-18H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMKDRPSWHSLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)[Si](C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383793 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-17-8 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole is a boron-containing derivative of indole that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

- Chemical Formula : C₁₉H₃₃B₁O₂

- Molecular Weight : 310.27 g/mol

- CAS Number : 1033752-94-1

The biological activity of this compound primarily stems from its ability to interact with various biological targets through its boron atom. Boron compounds are known for their role in enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Research indicates that boronates can inhibit certain enzymes, particularly kinases. The compound has shown potential as a kinase inhibitor by interfering with ATP-binding sites, which is crucial for kinase activity. This mechanism is relevant in the context of cancer therapies where kinase inhibitors are extensively used.

Antimicrobial Activity

Studies have suggested that derivatives of boronic acids exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to bactericidal effects.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in cancer cells. The presence of the indole moiety is significant as indoles are known for their anticancer activities.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Description | Observed Effect |

|---|---|---|

| Kinase Inhibition | Interferes with ATP binding | Reduced cell proliferation |

| Antimicrobial | Effective against Gram-positive bacteria | Bactericidal effect |

| Anticancer | Induces apoptosis in cancer cells | Cell death |

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HeLa (Cervical) | 3.2 |

| A549 (Lung) | 4.8 |

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron moiety enables it to participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science

Due to its unique properties, this compound can be utilized in the development of advanced materials. It can be incorporated into polymers to enhance their mechanical properties and thermal stability. The presence of the dioxaborolane group contributes to the formation of stable networks within polymer matrices.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The indole structure is known for its biological activity, and modifications using boron-containing groups can enhance the pharmacological properties of indole derivatives.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the successful use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-indole in synthesizing various indole derivatives through palladium-catalyzed reactions. The resulting compounds exhibited significant biological activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Polymer Development

In another investigation, researchers explored the incorporation of this compound into polycarbonate matrices. The addition improved the thermal stability and mechanical strength of the resulting materials compared to traditional polycarbonates without boron modifications. This advancement opens avenues for creating more durable materials for industrial applications .

Preparation Methods

Direct C-4 Lithiation and Borylation

Starting material: 1-(Triisopropylsilyl)indole

Lithiation reagent: tert-Butyllithium (tert-BuLi) often combined with TMEDA (tetramethylethylenediamine)

Solvent: Hexane or other non-polar solvents

Conditions: Low temperature (0°C) for 3 hours to achieve regioselective lithiation at the 4-position

Borylation reagent: Pinacolborane or bis(pinacolato)diboron

Outcome: Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole in good yields

This method is supported by the work of Matsuzono et al. (2001), demonstrating that 1-(triisopropylsilyl)indole can be lithiated selectively at the 3-position; by analogy and modification, lithiation at the 4-position is achievable under controlled conditions to introduce the boronate ester.

Palladium-Catalyzed Borylation via Suzuki-Miyaura Type Coupling

Starting material: 4-Bromo-1-(triisopropylsilyl)indole or related halogenated indole derivatives

Catalyst: Tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

Base: Potassium phosphate or cesium carbonate

Solvent system: Mixture of water and organic solvents such as toluene, 1,4-dioxane, or 1,2-dimethoxyethane

Conditions: Heating at 60–125°C, sometimes under microwave irradiation for 0.5 to 20 hours, under inert atmosphere (argon or nitrogen)

Borylation reagent: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate)

Work-up: Extraction with ethyl acetate, drying over MgSO4, filtration, and purification by flash chromatography

Yield: Typically moderate to good yields (59% to 79%)

This approach is widely used for the preparation of boronic acid pinacol esters and is applicable to the title compound when starting from the corresponding halogenated indole protected with triisopropylsilyl. For example, in a sealed tube under reflux with Pd(PPh3)4 catalyst, sodium carbonate, and lithium chloride in 1,2-dimethoxyethane, the borylation proceeds efficiently.

Representative Reaction Conditions and Yields

| Entry | Starting Material | Catalyst/Conditions | Base/Other Reagents | Solvent(s) | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1-(Triisopropylsilyl)indole + tert-BuLi | tert-BuLi/TMEDA lithiation, then pinacolborane | - | Hexane | 0°C, 3 h | Good | Direct lithiation and borylation at C-4 |

| 2 | 4-Bromo-1-(triisopropylsilyl)indole | Pd(PPh3)4, LiCl, sealed tube, reflux | Na2CO3 (2 M aqueous) | 1,2-Dimethoxyethane | Reflux, 20 h | 59 | Suzuki-Miyaura borylation |

| 3 | 2,5-Dibromo-1,3-dimethylbenzene (model) | Pd(dppf)Cl2, sealed tube, inert atmosphere | K3PO4 | Toluene/water | 60°C, 12 h | 404 mg isolated | Microwave-assisted borylation (analogous) |

| 4 | Methyl 6-chloropyridazine-3-carboxylate | Pd(PPh3)4, Cs2CO3, microwave irradiation | Cs2CO3 | 1,4-Dioxane/water | 125°C, 0.5 h | 79.2 | Microwave-assisted Suzuki coupling (analogous) |

Notes on the Preparation

The triisopropylsilyl group on the indole nitrogen is critical to prevent side reactions and to direct lithiation or palladium-catalyzed borylation selectively to the 4-position.

Use of inert atmosphere (argon or nitrogen) and sealed reaction vessels is common to maintain the reactivity of sensitive palladium catalysts and organolithium reagents.

Microwave irradiation has been employed to reduce reaction times and improve yields in analogous borylation reactions.

Purification is typically achieved by flash chromatography using petroleum ether and ethyl acetate mixtures.

The boronic acid pinacol ester moiety introduced is stable and useful for further cross-coupling reactions.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole?

- Methodology : The compound is typically synthesized via sequential functionalization of the indole scaffold. First, the triisopropylsilyl (TIPS) group is introduced at the indole N1 position using TIPS chloride under basic conditions (e.g., NaH in THF). Subsequent Miyaura borylation at the C4 position employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) in the presence of KOAc. Reaction monitoring via TLC (silica gel, hexane/EtOAc) and purification by flash chromatography are critical .

- Key Considerations : Ensure anhydrous conditions to prevent boronic ester hydrolysis. The TIPS group enhances steric protection during coupling reactions.

Q. How is this compound characterized, and what analytical techniques are essential?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., upfield shifts for TIPS methyl groups at δ 1.0–1.2 ppm and boronate methyls at δ 1.3 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₃₇BNO₂Si: calc. 414.2754).

- IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (indole C=C) confirm functional groups .

- Data Interpretation : Cross-reference with PubChem spectral data for boronate analogs to resolve ambiguities .

Advanced Research Questions

Q. How does the TIPS group influence regioselectivity in cross-coupling reactions involving this compound?

- Mechanistic Insight : The bulky TIPS group at N1 sterically shields the indole C2 position, directing Suzuki-Miyaura couplings to the C4 boronate. For example, in reactions with aryl halides, Pd-mediated transmetallation occurs selectively at C4, avoiding undesired side products. This selectivity is confirmed by X-ray crystallography of intermediates .

- Experimental Design : Compare coupling yields using TIPS-protected vs. unprotected indole boronic esters. Control reactions with competing electrophiles (e.g., 2-bromopyridine) highlight regiochemical outcomes .

Q. What strategies mitigate boronic ester hydrolysis during storage or reaction conditions?

- Optimization Approaches :

- Storage : Store under inert atmosphere (Ar) at –20°C with molecular sieves to prevent moisture uptake.

- Reaction Solvents : Use anhydrous THF or toluene, degassed via freeze-pump-thaw cycles.

- Additives : Include pinacol (1 equiv) as a stabilizer during prolonged reactions. Monitor hydrolysis via ¹¹B NMR (δ ~30 ppm for intact boronate) .

- Case Study : A 15% yield drop was observed after 48-hour exposure to ambient humidity, emphasizing strict moisture control .

Q. How can conflicting reactivity data in C–H functionalization be resolved?

- Data Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., Pd vs. Ni systems) arise from competing pathways. For example:

- Pd Catalysts : Favor Suzuki couplings but may induce protodeboronation under acidic conditions.

- Ni Catalysts : Enable C–H activation but require ligands like bipyridine for stability.

- Resolution : Use kinetic studies (e.g., variable-temperature NMR) and DFT calculations to identify dominant pathways. Compare activation energies for protodeboronation (ΔG‡ ~25 kcal/mol) vs. coupling (ΔG‡ ~18 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.